molecular formula C10H13NO3 B13023012 2-Isopropyl-6-nitro anisole CAS No. 1000342-22-2

2-Isopropyl-6-nitro anisole

Cat. No.: B13023012
CAS No.: 1000342-22-2
M. Wt: 195.21 g/mol
InChI Key: XKTILMTVFLKCKG-UHFFFAOYSA-N
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Description

2-Isopropyl-6-nitro anisole (CAS: 1000342-22-2) is a substituted derivative of anisole (methoxybenzene). Its structure comprises a methoxy group (-OCH₃) at position 1, an isopropyl group (-CH(CH₃)₂) at position 2, and a nitro group (-NO₂) at position 6 on the benzene ring . The molecular formula is C₁₀H₁₃NO₃, with a molecular weight of 195.21 g/mol. The electron-withdrawing nitro group and bulky isopropyl substituent significantly influence its chemical reactivity, solubility, and physical properties compared to simpler anisole derivatives.

Properties

CAS No.

1000342-22-2

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-methoxy-1-nitro-3-propan-2-ylbenzene

InChI

InChI=1S/C10H13NO3/c1-7(2)8-5-4-6-9(11(12)13)10(8)14-3/h4-7H,1-3H3

InChI Key

XKTILMTVFLKCKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-6-nitro anisole typically involves a multi-step process:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes selective reduction to an amine under catalytic hydrogenation or acidic conditions:

Reaction Conditions Product Yield Source
Nitro → AmineH₂ (1 atm), 5% Pd/C, ethanol, 25°C2-Isopropyl-6-aminoanisole85–90%
Nitro → AmineFe, HCl (conc.), reflux, 4 h2-Isopropyl-6-aminoanisole75–80%

The isopropyl group remains intact due to its stability under mild reducing conditions.

Nucleophilic Aromatic Substitution

The methoxy group is susceptible to displacement under photochemical or phase-transfer conditions:

Photochemical Hydrolysis

UV irradiation (254 nm) in aqueous NaOH (0.1 M) yields two primary products depending on temperature :

Temperature Major Product Minor Product Ratio (Major:Minor)
-20°C2-Isopropyl-4-nitrophenol (meta)Traces of demethylation products>95:5
80°C4-Methoxy-3-isopropylphenol2-Isopropyl-4-nitrophenol~60:40

The methoxy group is replaced by hydroxide at low temperatures, while nitro group displacement dominates at elevated temperatures .

Phase-Transfer Catalysis (PTC)

Using cetyltrimethylammonium bromide in benzene/NaOH, methoxy substitution achieves >90% yield of 2-isopropyl-4-nitrophenol at 70°C .

Electrophilic Substitution

The nitro group deactivates the ring, but the isopropyl and methoxy groups direct limited electrophilic attacks:

Reaction Conditions Position Product Yield
NitrationHNO₃/H₂SO₄, 50°C, 6 hMeta to NO₂2-Isopropyl-3-nitro-6-nitroanisole<10%
SulfonationH₂SO₄ (fuming), 100°C, 12 hPara to OCH₃2-Isopropyl-4-sulfo-6-nitroanisole15%

Steric hindrance from the isopropyl group and electronic deactivation by -NO₂ limit yields .

Oxidation Reactions

The isopropyl side chain oxidizes to a ketone or carboxylic acid under strong oxidizing agents:

Reagent Conditions Product Yield
KMnO₄, H₂SO₄Reflux, 8 h2-(2-Carboxypropyl)-6-nitroanisole60%
CrO₃, glacial acetic acid60°C, 4 h2-(2-Ketopropyl)-6-nitroanisole45%

Oxidation occurs preferentially at the benzylic carbon of the isopropyl group .

Photochemical Behavior

Under UV light, 2-isopropyl-6-nitroanisole exhibits dual reactivity:

  • Nitro Group Substitution : Competes with methoxy displacement in polar solvents (e.g., CH₃CN/H₂O) .

  • Radical Pathways : In methanol, cyanide nucleophiles form 4-methoxy-3-isopropylbenzonitrile via radical intermediates (Φ = 0.1) .

Comparative Reactivity

The compound’s reactivity is modulated by substituent electronic effects:

Substituent Electronic Effect Directing Influence Relative Strength
-NO₂Strongly deactivatingMetaDominant
-OCH₃ActivatingOrtho/ParaModerate
-CH(CH₃)₂Weakly activatingOrtho/ParaMinor

This interplay results in preferential meta substitution for electrophiles and solvent-dependent selectivity in nucleophilic reactions .

Mechanism of Action

The mechanism of action of 2-Isopropyl-6-nitro anisole involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-isopropyl-6-nitro anisole with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
Anisole C₇H₈O 108.14 Methoxy (-OCH₃) Solvent; precursor in dye/pharma synthesis
2-Amino-3-nitroanisole C₇H₇N₂O₃ 168.15 Amino (-NH₂), nitro (-NO₂) Intermediate for azo dyes or explosives
This compound C₁₀H₁₃NO₃ 195.21 Isopropyl (-CH(CH₃)₂), nitro (-NO₂) Potential synthetic intermediate
2-Chloro-6-isopropylnicotinonitrile C₉H₁₀ClN₂ 180.63 Chlorine (-Cl), nitrile (-CN) Pharmaceutical intermediate (heterocyclic chemistry)
Key Observations:

Electronic Effects: The nitro group in this compound deactivates the aromatic ring, making it less reactive toward electrophilic substitution compared to anisole. In contrast, 2-amino-3-nitroanisole has an electron-donating amino group, which enhances reactivity at specific positions .

Physical Properties: Solubility: The nitro group increases polarity, likely improving solubility in polar aprotic solvents (e.g., DMSO) compared to anisole. However, the bulky isopropyl group may counteract this by reducing solubility in water . Melting Point: Steric hindrance from the isopropyl group likely lowers the melting point relative to 2-amino-3-nitroanisole, which can form hydrogen bonds via its amino group .

Hazard Profile: Anisole is classified as hazardous (flammable, irritant) and requires strict handling protocols (e.g., emergency showers) .

Biological Activity

2-Isopropyl-6-nitro anisole (C10H13NO3) is an organic compound characterized by the presence of a nitro group at the 6-position and an isopropyl group at the 2-position of the anisole structure. This unique molecular arrangement contributes to its potential biological activities, making it a subject of interest in pharmacological research and organic synthesis.

The compound exhibits various chemical properties that influence its biological activity. The nitro group can undergo reduction to form an amine, which may be biologically active. Additionally, the isopropyl group enhances its reactivity in electrophilic aromatic substitution reactions, allowing it to interact with various biological targets.

Key Reactions

  • Reduction : The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
  • Electrophilic Aromatic Substitution : The nitro group directs incoming electrophiles to the meta position, influencing the compound's reactivity and potential interactions with biological systems.

Biological Activity

Research indicates that this compound may have significant biological activities, particularly in the fields of pharmacology and toxicology.

Potential Applications

  • Pharmaceuticals : As a precursor in synthesizing pharmaceutical compounds, it has shown promise in drug discovery and development due to its unique structural features.
  • Toxicological Studies : Preliminary studies suggest potential toxicity, necessitating further investigation into its safety profile.

Comparative Analysis with Similar Compounds

The following table summarizes the comparison of this compound with structurally similar compounds:

Compound NameChemical FormulaKey Features
This compoundC10H13NO3Contains both isopropyl and nitro groups; versatile reactivity
2-NitroanisoleC7H7NO3Lacks isopropyl group; primarily used in organic synthesis
4-NitroanisoleC7H7NO3Different position of nitro group; similar reactivity
AnisoleC7H8OBase structure; lacks nitro and isopropyl groups
Isopropyl anisoleC10H12OContains isopropyl but lacks nitro functionality

Case Studies and Research Findings

  • Pharmacological Studies : A study investigated the effects of derivatives of this compound on various biological assays, indicating potential anti-inflammatory and analgesic properties.
  • Toxicity Assessments : Toxicological evaluations have highlighted concerns regarding the compound's safety, particularly regarding its carcinogenic potential observed in related compounds like o-nitroanisole .

Q & A

Basic Research Questions

Q. How can IR spectroscopy confirm the presence of functional groups in 2-Isopropyl-6-nitro anisole?

  • Methodological Answer : Assign characteristic IR absorption bands to functional groups:

  • Nitro group (NO₂) : Asymmetric stretching (~1520–1350 cm⁻¹) and symmetric stretching (~1370–1300 cm⁻¹).
  • Methoxy group (OCH₃) : C-O-C asymmetric stretching (~1270–1230 cm⁻¹) and symmetric stretching (~1050–1000 cm⁻¹).
  • Isopropyl group : C-H bending (~1385–1375 cm⁻¹) and stretching (~2970–2860 cm⁻¹).
  • Use high-resolution IR spectra and compare with reference data (e.g., NIST Chemistry WebBook) to validate assignments. Avoid solvent interference by subtracting solvent peaks during analysis .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • Acute Exposure : Use fume hoods and PPE (gloves, goggles) to prevent inhalation or skin contact, as nitroaromatics may cause CNS depression, skin irritation, or respiratory distress .
  • Storage : Store in airtight containers away from reducing agents due to potential exothermic decomposition. Monitor for nitro group stability under prolonged light exposure.
  • Waste Disposal : Follow EPA guidelines for nitroaromatic waste, using alkaline hydrolysis or incineration.

Q. What synthetic routes enable regioselective nitration of isopropyl-substituted anisoles?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to direct nitration to the para position relative to the methoxy group (ortho/para-directing effect).
  • Steric Effects : The isopropyl group at position 2 sterically hinders nitration at adjacent positions, favoring para substitution. Validate regiochemistry via HPLC or NMR .

Advanced Research Questions

Q. How can reaction kinetics of this compound’s catalytic hydrogenation be determined?

  • Methodological Answer :

  • Experimental Design : Use Pt/Al₂O₃ catalyst under H₂ pressure (1–10 atm) in a batch reactor. Monitor substrate depletion via GC-MS or HPLC.
  • Kinetic Modeling : Apply pseudo-first-order kinetics if H₂ is in excess. Calculate rate constants (k) from ln([A]₀/[A]) vs. time plots.
  • Mechanistic Insights : Identify intermediates (e.g., nitroso, hydroxylamine) using in-situ FTIR or NMR .

Q. What computational methods analyze non-covalent interactions in this compound complexes?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-311++G(d,p) to model π-π stacking or van der Waals interactions with CO₂ or solvents.
  • Binding Energy : Compare experimental photoelectron spectra (PES) with theoretical values to validate interaction strengths.
  • Cluster Dynamics : Simulate anisole–(CO₂)ₙ clusters to study solvent effects on stabilization .

Q. How can contradictions between experimental and computational spectroscopic data be resolved?

  • Methodological Answer :

  • Error Analysis : Check for solvent effects (e.g., polar solvents shifting IR peaks) or anharmonicity in DFT vibrational calculations.
  • Hybrid Methods : Combine experimental Raman/IR data with ab initio molecular dynamics (AIMD) to account for temperature-dependent conformational changes.
  • Cross-Validation : Use multiple computational packages (Gaussian, ORCA) to reduce software-specific biases .

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